REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1.CCO.O.[Cl-].[NH4+]>C(OCC)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1)[NH2:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])COC
|
Name
|
EtOH water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
533 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 90° C. for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered through Celite and organic solvent
|
Type
|
CUSTOM
|
Details
|
was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (hexane/ethyl acetate: 70/30) was used for purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=C(C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.194 mmol | |
AMOUNT: MASS | 258 mg | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |